molecular formula C19H19N5O4S B2846483 1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887223-03-2

1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2846483
M. Wt: 413.45
InChI Key: RJWQBJWWZNPWGT-UHFFFAOYSA-N
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Description

1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thiazolo[3,2-b][1,2,4]triazole derivative, which is synthesized from 2-aminobenzothiazole and ethyl acetoacetate. The second intermediate is the piperidine derivative, which is synthesized from 4-piperidone and 2-furanmethanamine. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.

Starting Materials
2-aminobenzothiazole, ethyl acetoacetate, 4-piperidone, 2-furanmethanamine, furan-2-carboxylic acid, thionyl chloride, sodium azide, sodium hydride, N,N-dimethylformamide, triethylamine, diisopropylethylamine, N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, acetic anhydride, trifluoroacetic acid, methanol, dichloromethane, hexanes

Reaction
Synthesis of thiazolo[3,2-b][1,2,4]triazole derivative:, - React 2-aminobenzothiazole with ethyl acetoacetate in the presence of sodium hydride and N,N-dimethylformamide to form the corresponding enolate., - Add thionyl chloride to the reaction mixture to form the corresponding acid chloride., - React the acid chloride with sodium azide in the presence of triethylamine to form the azide intermediate., - Cyclize the azide intermediate using methanol and trifluoroacetic acid to form the thiazolo[3,2-b][1,2,4]triazole derivative., Synthesis of piperidine derivative:, - React 4-piperidone with 2-furanmethanamine in the presence of sodium hydride and N,N-dimethylformamide to form the corresponding enamine., - Protect the amine group of the enamine using acetic anhydride and triethylamine to form the corresponding acetamide., - Deprotect the amine group of the acetamide using trifluoroacetic acid to form the piperidine derivative., Coupling of intermediates:, - React the thiazolo[3,2-b][1,2,4]triazole derivative with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of diisopropylethylamine to form the corresponding activated ester intermediate., - React the activated ester intermediate with the piperidine derivative in the presence of diisopropylethylamine to form the final product.

properties

IUPAC Name

1-[furan-2-yl-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c20-16(25)11-5-7-23(8-6-11)14(12-3-1-9-27-12)15-18(26)24-19(29-15)21-17(22-24)13-4-2-10-28-13/h1-4,9-11,14,26H,5-8H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQBJWWZNPWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

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